molecular formula C13H10ClF3N2 B2730780 (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2247102-12-9

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine

Cat. No.: B2730780
CAS No.: 2247102-12-9
M. Wt: 286.68
InChI Key: RXKDBFPRKZDVCZ-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is a chemical compound that features a combination of a chlorophenyl group and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with 6-(trifluoromethyl)pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is unique due to the combination of its chlorophenyl and trifluoromethyl-pyridine moieties. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(4-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl group and a trifluoromethyl-substituted pyridine, which contribute to its unique chemical properties. Its molecular formula is C11H9ClF3NC_{11}H_{9}ClF_{3}N with a molecular weight of approximately 253.65 g/mol.

Research indicates that this compound may interact with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been studied for its role as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Studies show that it enhances receptor activity, potentially providing therapeutic benefits in neurodegenerative diseases .
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The compound has demonstrated significant inhibitory activity against VEGFR-2, with an IC50 value of 25 nM, indicating its potential as an anti-cancer agent by inhibiting angiogenesis .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity Target IC50 Value (nM) Notes
Positive Allosteric Modulationα7 nAChR1.5Enhances acetylcholine response .
InhibitionVEGFR-225Lower than sorafenib (35 nM), indicating high affinity .
CytotoxicityMCF-7 Cell Line12.93 µMCompared to sorafenib's 4.32 µM .
CytotoxicityHCT116 Cell Line11.52 µMIndicates selective toxicity against cancer cells .

Case Studies

  • Neuroprotective Potential : A study investigated the efficacy of the compound in enhancing cognitive functions through modulation of nAChRs. Results indicated significant improvements in memory retention in animal models treated with the compound compared to controls .
  • Anti-Cancer Efficacy : In vitro studies on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that this compound exhibited cytotoxic effects with IC50 values considerably lower than many conventional chemotherapeutics, suggesting its potential as a novel anti-cancer agent .
  • Toxicological Assessment : Safety evaluations showed that the compound had an IC50 of 87.26 µM against normal cell lines, indicating a favorable selectivity index when compared to its cytotoxic effects on cancer cells, thus highlighting its therapeutic window .

Properties

IUPAC Name

(4-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c14-10-4-1-8(2-5-10)12(18)9-3-6-11(19-7-9)13(15,16)17/h1-7,12H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKDBFPRKZDVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=C(C=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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